molecular formula C30H46O3 B1255562 Cneorin-NP36

Cneorin-NP36

Cat. No.: B1255562
M. Wt: 454.7 g/mol
InChI Key: AQUMMBMETGRMAU-LQJOTZTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cneorin-NP36 is a triterpenoid compound isolated from the fruit of Phellodendron species, notably Phellodendron amurense (Amur cork tree) and Phellodendron chinense (Chinese cork tree), which are widely used in traditional Chinese medicine . Structurally, it belongs to the protolimonoid or norlimonoid class, characterized by a modified tetracyclic or pentacyclic scaffold with oxygenated functional groups . Recent structural revisions (e.g., correction of its stereochemistry in 2024) have refined its molecular characterization, emphasizing its complex ring system and stereochemical diversity .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(1R)-1-[(2S,3S)-3-[(2S)-3,3-dimethyloxiran-2-yl]oxiran-2-yl]ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O3/c1-17(23-24(32-23)25-27(4,5)33-25)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25H,10-16H2,1-8H3/t17-,18+,19+,21+,23+,24+,25+,28-,29+,30-/m1/s1

InChI Key

AQUMMBMETGRMAU-LQJOTZTKSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)[C@H]5[C@H](O5)[C@H]6C(O6)(C)C

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(O5)C6C(O6)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Cneorin-NP36 shares structural and functional similarities with other limonoids and triterpenoids found in Phellodendron and related genera. Below is a detailed comparison based on available evidence:

Structural Comparison
Compound Core Structure Key Functional Groups Notable Bond Angles/Features Sources
This compound Norlimonoid (tetracyclic) Epoxy, hydroxyl, ester groups C33'-C38' bond angle: 119.0(15)° ; Cyclodecenol substituent
Piscidinol-A Protolimonoid (pentacyclic) Acetylated hydroxyl, ketone C37-C38'-C33" angle: 121(2)°
Niloticin Triterpenoid (hexacyclic) Acetate ester, methyl branches N/A (insufficient crystallographic data)
Naringenin derivatives Flavonoid (bicyclic) Methoxy, glycosidic bonds C27H32O14 backbone

Key Observations :

  • Ring Complexity: this compound and piscidinol-A share tetracyclic/pentacyclic frameworks, but this compound lacks the full limonoid side chain seen in niloticin .
  • Functional Groups: Unlike the flavonoid naringenin derivatives (e.g., naringin), this compound lacks glycosidic bonds but features epoxy and ester groups critical for membrane interaction .
  • Stereochemical Variability : Structural revisions highlight this compound’s sensitivity to stereochemical misassignments, a challenge less common in simpler compounds like niloticin acetate .
Pharmacological Activity Comparison
Compound Reported Activities Mechanism Insights (if available) Efficacy Notes Sources
This compound Antimicrobial (inferred from plant source) Potential interaction with bacterial membranes via epoxy groups No direct in vitro data available
Piscidinol-A Anti-inflammatory, cytotoxic Modulation of NF-κB pathway (hypothesized) Synergistic effects in crude extracts
Niloticin Antiparasitic, antifungal Disruption of fungal cell walls Higher efficacy in acetate form
Toonapubesin G CDC25B inhibition (IC50 = 2.1 µM) Competitive enzyme inhibition Structurally distinct from Cneorin

Key Insights :

  • Antimicrobial Potential: While niloticin and its derivatives show direct antifungal action, this compound’s role is inferred from its co-occurrence with antimicrobial compounds in Phellodendron .
Bioavailability and Stability
  • This compound: Limited data; its epoxy groups may enhance reactivity but reduce metabolic stability compared to niloticin’s acetylated forms .
  • Naringenin derivatives : Higher bioavailability due to glycosidic bonds enhancing solubility, unlike this compound’s lipophilic structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cneorin-NP36
Reactant of Route 2
Cneorin-NP36

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